molecular formula C25H30FN3O3 B11834038 tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate

tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B11834038
M. Wt: 439.5 g/mol
InChI Key: HXSDEVWMYZSAFN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the benzimidazole moiety: This can be achieved by reacting o-phenylenediamine with 3-fluorobenzaldehyde under acidic conditions to form 1-(3-fluorobenzyl)-1H-benzo[d]imidazole.

    Attachment of the piperidine ring: The benzimidazole derivative is then reacted with tert-butyl 3-hydroxymethylpiperidine-1-carboxylate in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The fluorobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Benzyl-substituted derivatives.

    Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand the interaction of benzimidazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate is unique due to the presence of the fluorobenzyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This fluorine substitution can enhance the compound’s metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

tert-butyl 3-[[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3/c1-25(2,3)32-24(30)28-13-7-9-19(15-28)17-31-23-27-21-11-4-5-12-22(21)29(23)16-18-8-6-10-20(26)14-18/h4-6,8,10-12,14,19H,7,9,13,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSDEVWMYZSAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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